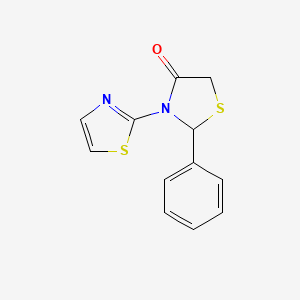
2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable.
化学反应分析
Types of Reactions
2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of 2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. The compound may also interact with cellular membranes, disrupting their integrity and function.
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-thiazole: Lacks the thiazolidinone ring but shares the thiazole structure.
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Contains a benzothiazole ring instead of a thiazole ring.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Contains an oxazinone ring instead of a thiazolidinone ring.
Uniqueness
2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of both thiazole and thiazolidinone rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
77655-27-7 |
|---|---|
分子式 |
C12H10N2OS2 |
分子量 |
262.4 g/mol |
IUPAC 名称 |
2-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N2OS2/c15-10-8-17-11(9-4-2-1-3-5-9)14(10)12-13-6-7-16-12/h1-7,11H,8H2 |
InChI 键 |
UIMPXLJTJWECLU-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
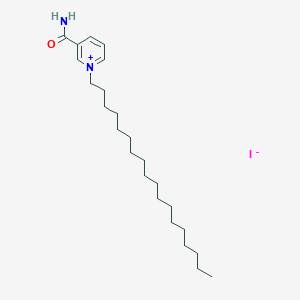
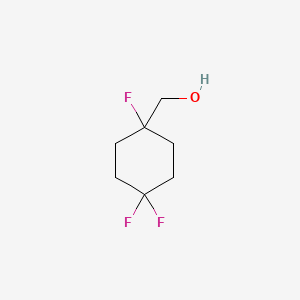
![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009434.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
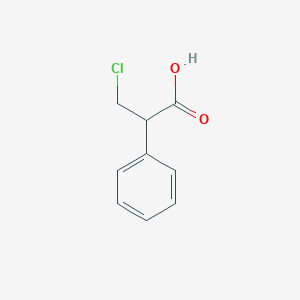
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)
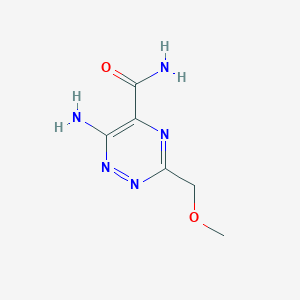
![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
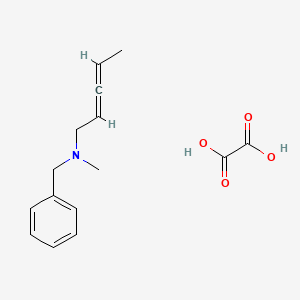
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)
![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)
